molecular formula C24H32O6 B1670306 Desonide CAS No. 638-94-8

Desonide

Cat. No. B1670306
CAS RN: 638-94-8
M. Wt: 416.5 g/mol
InChI Key: WBGKWQHBNHJJPZ-QHDHGWJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desonide is a synthetic corticosteroid used topically for dermatologic use . It has anti-inflammatory, antipruritic, and vasoconstrictive properties . The active ingredient in Desonide is C24H32O6 .


Synthesis Analysis

Desonide can be synthesized from prednisone acetate through a series of reactions including elimination, oxidation, condensation, reduction, and hydrolysis . The process involves using sulfur dioxide in the presence of various catalysts .


Molecular Structure Analysis

Desonide has a molecular formula of C24H32O6 and a molecular weight of 416.51 . Its structure includes 8 defined stereocenters .


Chemical Reactions Analysis

The photochemistry of Desonide was studied under aerobic and anaerobic conditions with different irradiation wavelengths in acetonitrile and 2-propanol .


Physical And Chemical Properties Analysis

Desonide is a white to off-white powder. The solubility of Desonide in distilled water saturated with ether is 184 mg/L . It has a density of 1.3±0.1 g/cm3, a boiling point of 580.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.7 mmHg at 25°C .

Scientific Research Applications

1. Treatment of Allergic Conjunctivitis Desonide has demonstrated significant therapeutic effects on both the induced conjunctival early- and late-allergic reaction and in active seasonal allergic conjunctivitis (SAC). It is effective in reducing itching, tearing, and conjunctival hyperemia, with no side effects such as increases in intraocular pressure observed (Leonardi et al., 2002).

2. Efficacy in Pediatric Atopic Dermatitis In pediatric subjects with moderate-to-severe atopic dermatitis, desonide hydrogel 0.05% was well tolerated, and no treatment-related adverse events were reported. This formulation has been validated for systemic safety in young pediatric patients, confirming desonide's tolerability and efficacy profile (Eichenfield et al., 2007).

3. Impact on Bacterial Skin Flora in Atopic Dermatitis Topical corticosteroid treatment alone, like desonide, has proven efficacy on Staphylococcus aureus colonization in atopic skin. Desonide significantly improves clinical scores and reduces S. aureus density, confirming the role of inflammation in bacterial colonization (Stalder et al., 1994).

4. Safety Profile in Dermatological Use Desonide, in various formulations such as cream, ointment, or lotion, has a commendable safety record, with no serious reactions directly attributable to desonide treatment. Most reports classify events as expected local reactions, generally mild in nature (Wong et al., 2004).

5. Development of Novel Formulations Advances in desonide formulations, like desonide-loaded nanocapsule suspensions, demonstrate its adaptability in pharmaceutical applications. These formulations show negative zeta potential and adequate nanotechnological characteristics, ensuring effective delivery (Antonow et al., 2016).

6. Efficacy in Long-term Treatment of Dermatological Conditions Long-term treatment comparisons of desonide and hydrocortisone ointments in pediatric patients with atopic dermatitis showed that desonide ointment was more effective, with rapid improvement and an equivalent safety profile compared to hydrocortisone ointment (Jorizzo et al., 1995).

Future Directions

Desonide is widely used for the treatment of steroid-responsive dermatoses. Recent research has focused on developing new drug delivery systems to improve its treatment efficacy. For example, a novel drug delivery system comprising a Carbopol 980-based nanoemulgel containing a Desonide nanoemulsion has been developed to improve treatment of skin disorders .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGKWQHBNHJJPZ-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046756
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.94e-02 g/L
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Desonide

CAS RN

638-94-8
Record name Desonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desonide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257-260, 274 °C
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desonide
Reactant of Route 2
Reactant of Route 2
Desonide
Reactant of Route 3
Desonide
Reactant of Route 4
Desonide
Reactant of Route 5
Desonide
Reactant of Route 6
Reactant of Route 6
Desonide

Citations

For This Compound
3,840
Citations
NR Kahanek, CG Gelbard… - Expert Opinion on …, 2008 - Taylor & Francis
… Objective: This article provides a review of desonide's history, … clinical efficacy and safety of desonide. Results/conclusion: … have increased desonide's versatility and patient tolerability. …
Number of citations: 30 www.tandfonline.com
NS Trookman, RL Rizer - The Journal of clinical and aesthetic …, 2011 - ncbi.nlm.nih.gov
… of desonide hydrogel 0.05% with desonide ointment 0.05… desonide hydrogel significantly better than desonide ointment for absorbability and (lack of) greasiness. Conclusion: Desonide …
Number of citations: 29 www.ncbi.nlm.nih.gov
S Freeman, A Howard, P Foley, R Rosen… - Australasian journal …, 2002 - Wiley Online Library
… This is the first study to evaluate the use of desonide 0.05% lotion for the treatment of facial dermatitis. In this study, desonide 0.05% lotion applied twice daily for 3 weeks was highly …
Number of citations: 35 onlinelibrary.wiley.com
…, Desonide Foam Phase III Clinical Study Group - Journal of the American …, 2008 - Elsevier
BACKGROUND: Desonide 0.05% was recently developed in an emulsion foam formulation. OBJECTIVE: The safety of desonide foam 0.05% in children aged 3 months to 17 years was …
Number of citations: 27 www.sciencedirect.com
A Leonardi, V Papa, G Milazzo, AG Secchi - Cornea, 2002 - journals.lww.com
… of desonide in one eye and placebo in the contralateral eye (Group A) or after topical desonide … active SAC were treated bilaterally with either desonide or fluorometholone for 3 weeks, …
Number of citations: 19 journals.lww.com
BM Phillips, FJ Sanen, JL Leeling, TL Hammes… - Toxicology and Applied …, 1971 - Elsevier
… , and ocular inflammation), desonide showed an average potency about 60 … that desonide should exhibit, on topical use, considerable antiinflammatory activity. Subsequently, desonide …
Number of citations: 12 www.sciencedirect.com
J Jorizzo, M Levy, A Lucky, J Shavin, G Goldberg… - Journal of the American …, 1995 - Elsevier
… to compare the safety and efficacy of desonide ointment and 1.0% … between hydrocortisone and desonide. The investigator's … The purpose of this study was to compare 0.05% desonide …
Number of citations: 54 www.sciencedirect.com
VD Gupta - International Journal of Pharmaceutical …, 2007 - search.proquest.com
The stability of desonide in ear drops was studied by using a stability-indicating high-performance liquid chromatographic assay method that was developed in our laboratory. The …
Number of citations: 1 search.proquest.com
B Elewski - Clinics in dermatology, 2009 - Elsevier
The treatment of seborrheic dermatitis includes topical antifungal agents to eradicate Malassezia spp, corticosteroids, which treat the inflammatory component of the disease and …
Number of citations: 34 www.sciencedirect.com
A Greenspan, JH Herndon Jr, MD Baker… - Current therapeutic …, 1993 - Elsevier
… , s Desonide has been … % desonide was developed. The aim of this study was to evaluate the efficacy and safety of the new desonide lotion formulation compared with 0.05% desonide …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.